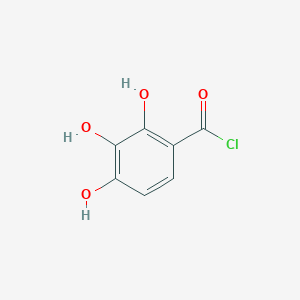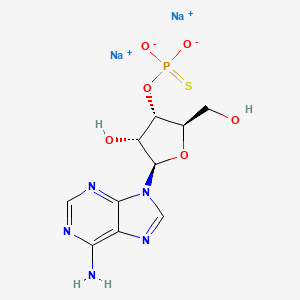
3'-Amps sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Adenylic acid sodium salt, also known as 3’-AMP sodium salt, is a nucleotide derivative. It is a monophosphate ester of adenosine, where the phosphate group is attached to the 3’ carbon of the ribose sugar. This compound plays a crucial role in various biological processes, including cellular signaling and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylic acid sodium salt typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3’-Adenylic acid sodium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Adenylic acid sodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group or the adenine base.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate derivatives, while substitution reactions can produce a variety of modified nucleotides.
Applications De Recherche Scientifique
3’-Adenylic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential in studying cellular signaling pathways and energy metabolism.
Medicine: It is used in research related to drug development, particularly in understanding the mechanisms of action of nucleotide-based drugs.
Industry: The compound finds applications in the production of biochemical reagents and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3’-Adenylic acid sodium salt involves its role as a precursor in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling. It interacts with various enzymes and receptors, modulating pathways involved in cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-monophosphate (5’-AMP): Another nucleotide derivative with the phosphate group attached to the 5’ carbon of the ribose sugar.
Cyclic adenosine monophosphate (cAMP): A cyclic form of adenosine monophosphate that acts as a secondary messenger in many biological processes.
Uniqueness
3’-Adenylic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. Its role as a precursor to cAMP highlights its importance in cellular signaling pathways, distinguishing it from other nucleotide derivatives.
Propriétés
Formule moléculaire |
C10H12N5Na2O6PS |
|---|---|
Poids moléculaire |
407.25 g/mol |
Nom IUPAC |
disodium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-dioxidophosphinothioyloxy-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O6PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)20-10)21-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Clé InChI |
MNPSXNGIYKTUKK-IDIVVRGQSA-L |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
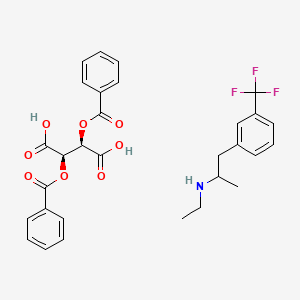
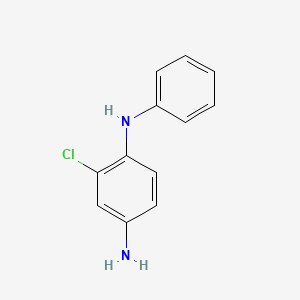
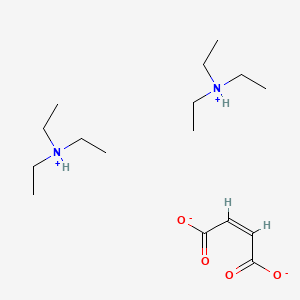
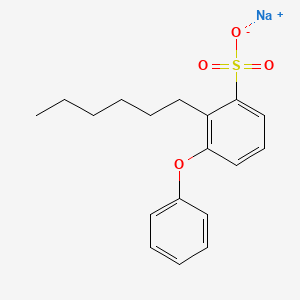
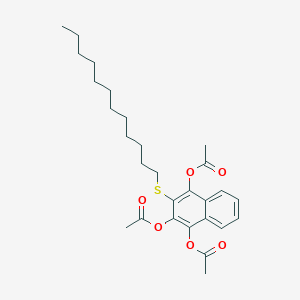
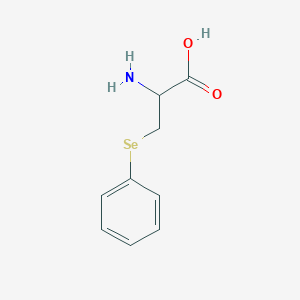
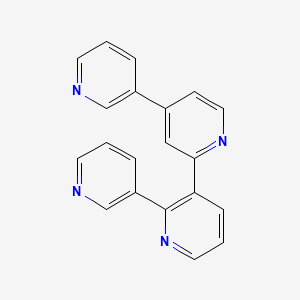

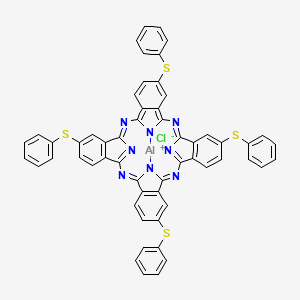
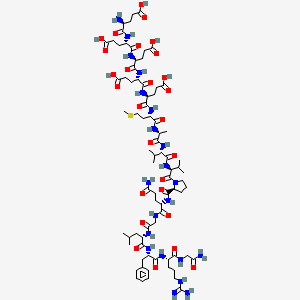
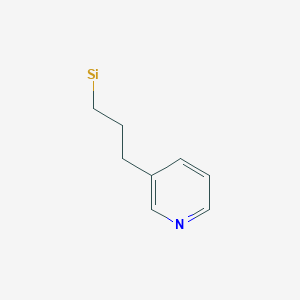
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
